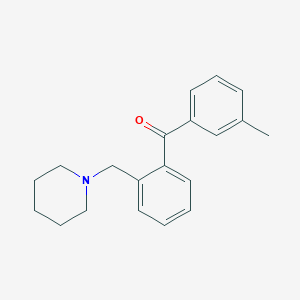

3'-Methyl-2-piperidinomethyl benzophenone

説明

科学的研究の応用

Metabolism and Endocrine Disruption Benzophenone-3 (BP-3), commonly used in sunscreens and personal care products, undergoes metabolism in liver microsomes, resulting in various metabolites. Studies have shown that BP-3 and its metabolites exhibit estrogenic and anti-androgenic activities, impacting endocrine functions. The metabolism by rat and human liver microsomes includes the formation of hydroxylated metabolites, which have been associated with increased estrogenic activity. This indicates the potential endocrine-disrupting effects of BP-3 and its importance in understanding the safety and implications of its widespread use in consumer products (Watanabe et al., 2015).

Environmental Occurrence and Human Exposure The prevalence of BP-3 in personal care products has led to its widespread occurrence in the environment, raising concerns about human exposure and potential health risks. Studies have detected BP-3 in various personal care products from different regions, highlighting its extensive use and the potential for human exposure through dermal absorption. The environmental presence of BP-3, especially in water bodies, has been linked to concerns about its estrogenic potential and the implications for both human health and aquatic ecosystems (Liao & Kannan, 2014).

Photodegradation and Removal Techniques Research into the photodegradation of BP-3 using advanced oxidation processes, such as Fenton reagent and photo-Fenton technology, has shown promising results for the removal of BP-3 from aqueous samples. These studies provide insights into the optimization of factors affecting the degradation process and the potential for improving water treatment methods to mitigate the environmental impact of BP-3. The identification of degradation by-products and the assessment of their toxicity are crucial for understanding the effectiveness and safety of these removal techniques (Zúñiga-Benítez et al., 2016).

Biodegradation by Microorganisms The isolation and characterization of bacterial strains capable of degrading BP-3 highlight the potential for bioremediation as an environmentally friendly approach to address pollution by UV filters like BP-3. Studies on strains like Methylophilus sp. reveal the metabolic pathways involved in BP-3 degradation and offer insights into the development of biotechnological solutions for the removal of such compounds from the environment (Jin et al., 2019).

特性

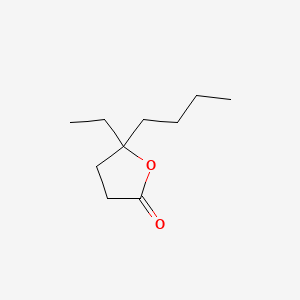

IUPAC Name |

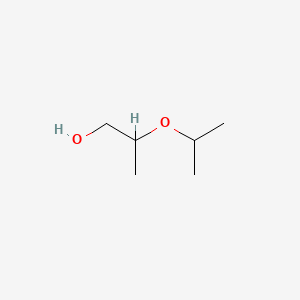

(3-methylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16-8-7-10-17(14-16)20(22)19-11-4-3-9-18(19)15-21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAFZQVOZRTJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643575 | |

| Record name | (3-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methyl-2-piperidinomethyl benzophenone | |

CAS RN |

898751-68-3 | |

| Record name | (3-Methylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B1615127.png)

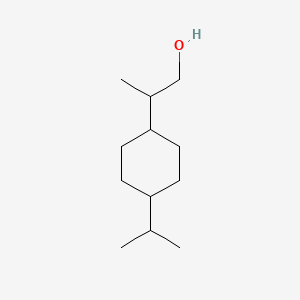

![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 5-methyl-7-(1-methylethyl)-](/img/structure/B1615140.png)

![2-Chloroethyl 2-[[3-[[4-[[4-[[5-(2-chloroethoxycarbonyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]-2,5-dimethylphenyl]carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-3-methylbenzoate](/img/no-structure.png)